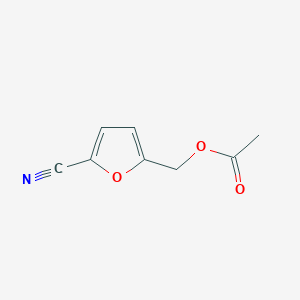

![molecular formula C8H7N3O2 B1282323 2-Amino-1H-benzo[d]imidazole-5-carboxylic acid CAS No. 76391-97-4](/img/structure/B1282323.png)

2-Amino-1H-benzo[d]imidazole-5-carboxylic acid

Overview

Description

2-Amino-1H-benzo[d]imidazole-5-carboxylic acid is a chemical compound that belongs to the class of organic compounds known as benzimidazoles. These are compounds containing a benzene ring fused to an imidazole ring. Benzimidazoles are a significant class of heterocyclic aromatic organic compounds with a wide range of biological activities and applications in medicinal chemistry.

Synthesis Analysis

The synthesis of related benzimidazole derivatives has been reported in the literature. For instance, the synthesis of 2-(2-aminophenyl) Benz imidazole was achieved through a one-pot synthesis method, which is a straightforward approach that can potentially be adapted for the synthesis of 2-Amino-1H-benzo[d]imidazole-5-carboxylic acid . Additionally, 1,2-disubstituted 6-aminobenzimidazole-5-carboxylic acids and their ethyl esters have been prepared, indicating that the amino group on the benzimidazole ring can be functionalized to introduce carboxylic acid groups .

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives can be characterized using X-ray single-crystal structural analysis. For example, the structure of 2-(2-aminophenyl) Benz imidazole was determined to be co-planar with the molecules forming 1D chained and 2D layered structures through intermolecular N-H...N hydrogen bonds . This suggests that 2-Amino-1H-benzo[d]imidazole-5-carboxylic acid may also exhibit similar structural features, which could be confirmed through similar analytical techniques.

Chemical Reactions Analysis

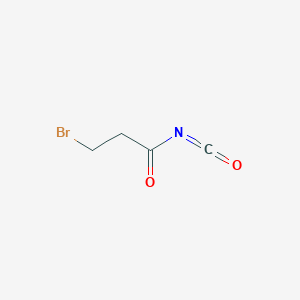

Benzimidazole derivatives can undergo various chemical reactions. The amino-acids can react with acyl halides to give different heterocyclic compounds, such as imidazo[4,5-g]quinazoline-5,7-diones, and with formamide to give imidazo[4,5-g]quinazolin-5-ones . These reactions demonstrate the reactivity of the amino group and the carboxylic acid functionality in benzimidazole derivatives, which is relevant for the chemical behavior of 2-Amino-1H-benzo[d]imidazole-5-carboxylic acid.

Physical and Chemical Properties Analysis

While specific physical and chemical properties of 2-Amino-1H-benzo[d]imidazole-5-carboxylic acid are not detailed in the provided papers, the properties of similar compounds can offer insights. For instance, the crystal analysis of 2-(2-aminophenyl) Benz imidazole provides data on molecular weight, crystal system, space group, and density . These properties are crucial for understanding the compound's behavior in different environments and can be used to predict the solubility, stability, and reactivity of 2-Amino-1H-benzo[d]imidazole-5-carboxylic acid.

Scientific Research Applications

1. General Information “2-Amino-1H-benzo[d]imidazole-5-carboxylic acid” is a compound with the CAS Number: 76391-97-4 and a molecular weight of 177.16 . It’s a solid substance that is highly soluble in water and other polar solvents .

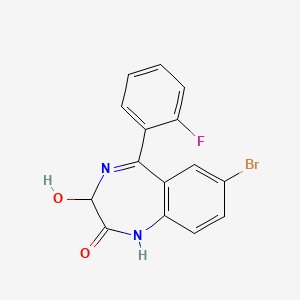

2. Therapeutic Potential Imidazole, which is a part of the structure of “2-Amino-1H-benzo[d]imidazole-5-carboxylic acid”, is known for its broad range of chemical and biological properties . The derivatives of 1,3-diazole, another name for imidazole, show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . There are commercially available drugs in the market which contain the 1,3-diazole ring such as clemizole (antihistaminic agent), etonitazene (analgesic), enviroxime (antiviral), astemizole (antihistaminic agent), omeprazole, pantoprazole (antiulcer), thiabendazole (antihelmintic), nocodazole (antinematodal), metronidazole, nitroso-imidazole (bactericidal), megazol (trypanocidal), azathioprine (anti rheumatoid arthritis), dacarbazine (Hodgkin’s disease), tinidazole, ornidazole (antiprotozoal and antibacterial), etc .

3. Antimicrobial Potential Compounds containing the 1H-benzo[d]imidazole scaffold, like “2-Amino-1H-benzo[d]imidazole-5-carboxylic acid”, have shown significant activity against tested bacterial species .

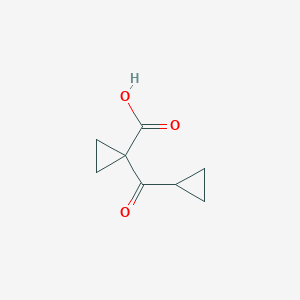

4. Synthesis of Derivatives “2-Amino-1H-benzo[d]imidazole-5-carboxylic acid” can be used in the synthesis of its derivatives . For example, it has been used in the preparation of 1H-benzoimidazole-5-carboxylic acid benzotriazol-1-yl ester and piperidin-1-yl (1-m-tolyl-1H-benzo[d]imidazol-5-yl)methanone .

5. Antifungal Potential Compounds containing the 1H-benzo[d]imidazole scaffold, like “2-Amino-1H-benzo[d]imidazole-5-carboxylic acid”, have shown significant activity against tested fungal species . For instance, silver (I) complexes of benzimidazole, synthesized by Kalinowska-Lis et al., demonstrated antimicrobial activity against S. epidermidis, S. aureus, and C. albicans .

6. Antitumor Potential Imidazole containing compounds, like “2-Amino-1H-benzo[d]imidazole-5-carboxylic acid”, have shown potential in the development of new drugs with antitumor properties . For instance, Rajendran et al. synthesized 1-substituted-2-(5-substituted-1-phenyl-1-H-pyrazol-3-yl)-1H-benzo[d]imidazole and 4-(1-chloro-1H-benzo[d]imidazol-2-yl)-6-fluoropyrimidin-2-amine and evaluated their antitumor potential against different cell lines such as MCF-7 and CaCo-2 .

7. Antibacterial Activity Compounds like 30a (2-(1H-benzo[d]imidazol-2-yl)-5-(diethylamino)phenol) and 30b (5-(diethylamino)-2-(5-nitro-1H-benzo[d]imidazol-2-yl)phenol), which contain the 1H-benzo[d]imidazole scaffold, displayed significant activity against tested bacterial species . Their activity results are similar to the reference drug .

Safety And Hazards

The compound is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and if in eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .

properties

IUPAC Name |

2-amino-3H-benzimidazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O2/c9-8-10-5-2-1-4(7(12)13)3-6(5)11-8/h1-3H,(H,12,13)(H3,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNBMELTXPLGIMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(=O)O)NC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90538342 | |

| Record name | 2-Amino-1H-benzimidazole-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90538342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-1H-benzo[d]imidazole-5-carboxylic acid | |

CAS RN |

76391-97-4 | |

| Record name | 2-Amino-1H-benzimidazole-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90538342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-1H-1,3-benzodiazole-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

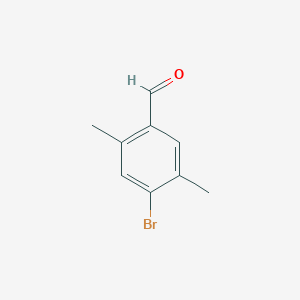

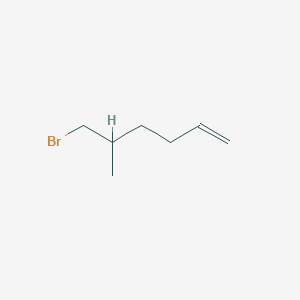

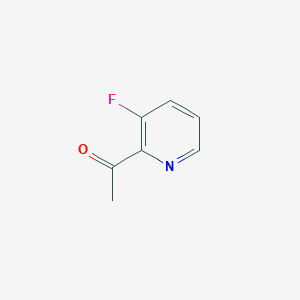

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.